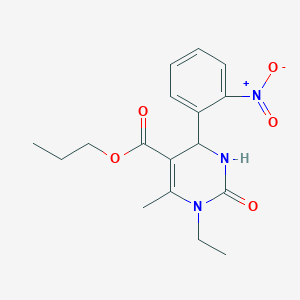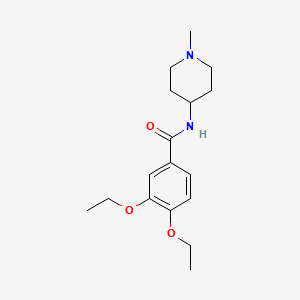![molecular formula C18H31N3O2 B5236995 N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea](/img/structure/B5236995.png)
N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea, also known as APU, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. APU belongs to a class of compounds known as adamantyl-substituted ureas, which have been shown to exhibit a range of biological activities. In
作用机制
The exact mechanism of action of N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea is not fully understood. However, it has been proposed that this compound may inhibit the activity of protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in cell signaling pathways. Inhibition of PKC activity has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, this compound may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to inhibit the activity of HIV-1.
实验室实验的优点和局限性
One advantage of N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea is its broad range of biological activities. This compound has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. This makes this compound a promising therapeutic agent for the treatment of various diseases. However, one limitation of this compound is its low solubility in water. This can make it difficult to administer this compound in vivo.
未来方向
There are several future directions for the study of N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea. One direction is the development of more soluble analogs of this compound. This would make it easier to administer this compound in vivo. Another direction is the study of this compound in animal models. This would provide more information about the pharmacokinetics and toxicity of this compound. Additionally, the study of this compound in combination with other therapeutic agents may provide synergistic effects. Finally, the study of this compound in other disease models, such as autoimmune diseases, may provide new insights into the potential therapeutic applications of this compound.
In conclusion, this compound is a promising therapeutic agent with a broad range of biological activities. Its potential as a therapeutic agent has been extensively studied in vitro, and future studies in animal models and clinical trials may provide more information about its potential as a therapeutic agent.
合成方法
The synthesis of N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea involves the reaction of 1-adamantylisocyanate with 3-(4-morpholinyl)propylamine. This reaction yields this compound as a white crystalline solid with a melting point of 160-162°C. The purity of this compound can be confirmed by various analytical methods such as NMR and mass spectrometry.
科学研究应用
N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. This compound has been studied in various cancer cell lines, including breast, lung, and prostate cancer. It has been shown to induce apoptosis and inhibit cell proliferation in these cell lines. This compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been studied for its antiviral activity against HIV-1.
属性
IUPAC Name |
1-(1-adamantyl)-3-(3-morpholin-4-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O2/c22-17(19-2-1-3-21-4-6-23-7-5-21)20-18-11-14-8-15(12-18)10-16(9-14)13-18/h14-16H,1-13H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVZKAJAISJASD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

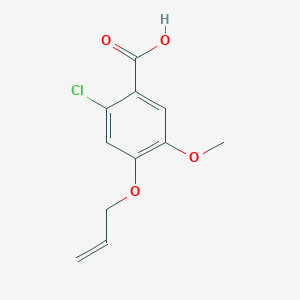
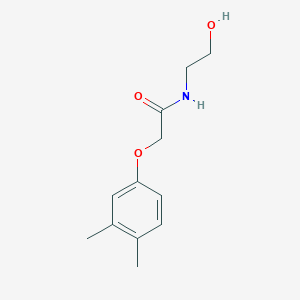

![N-[2-(4-methylphenyl)-1-(1-naphthylamino)-2-oxoethyl]-2-furamide](/img/structure/B5236936.png)
![2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene](/img/structure/B5236938.png)
![3-(3,4-dimethoxyphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5236955.png)
![3,4-dimethyl-6-{[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5236961.png)
![6-amino-3-(1,3-benzodioxol-5-yl)-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5236963.png)
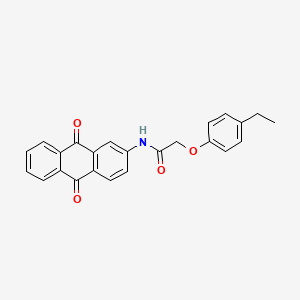
![1-{4-butoxy-3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]phenyl}ethanone](/img/structure/B5236979.png)
![4-[4-(3,4-dimethylphenoxy)butyl]morpholine](/img/structure/B5236987.png)

